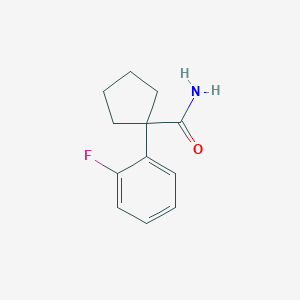

1-(2-Fluorophenyl)cyclopentane-1-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related cyclopentane carboxamide derivatives has been explored in various studies. For instance, the synthesis of 2-(4-carboxybutenyl)- and 2-(4-carboxybutynyl)-cyclopentene-1-carboxamides was achieved through Stille, Sonogashira, and Suzuki couplings, which are pivotal in constructing the cyclopentene carboxamide framework . Similarly, the synthesis of fluorine-18 labeled cyclopentane carboxylic acids was reported, which involved radiochemical processes yielding compounds with high radiochemical purity . Another study reported the synthesis of a cyclopentane derivative by a multi-step process involving nucleophilic substitution and ester hydrolysis .

Molecular Structure Analysis

The molecular structure of cyclopentane carboxamide derivatives has been characterized using various spectroscopic techniques. For example, the structure of 6-(2-Fluorophenyl)-N-(p-tolyl)imidazo[1,2-a]pyridine-2-carboxamide was confirmed by FT-IR, 1H NMR, 13C NMR spectroscopy, and MS, and further analyzed by X-ray diffraction and DFT studies . These techniques are essential for confirming the molecular structure and understanding the electronic properties of such compounds.

Chemical Reactions Analysis

The reactivity of cyclopentane carboxamide derivatives has been explored in the context of bio-isosteric replacements and cyclization reactions. Cyclopentane-1,2-dione was evaluated as a bio-isostere for the carboxylic acid functional group, with derivatives synthesized and tested as TP receptor antagonists . Additionally, an iron-promoted tandem carboxamidation and cyclization reaction was developed for the synthesis of phenanthridine-6-carboxamides, demonstrating the versatility of cyclopentane carboxamides in chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclopentane carboxamide derivatives are influenced by their molecular structure. The study of 6-(2-Fluorophenyl)-N-(p-tolyl)imidazo[1,2-a]pyridine-2-carboxamide using DFT revealed insights into the molecular electrostatic potential and frontier molecular orbitals, which are indicative of the compound's reactivity and interaction with other molecules . The radiolabeled cyclopentane carboxylic acids showed properties such as permeability across the blood-brain barrier and low bladder accumulation, which are significant for their application as PET imaging agents .

Wissenschaftliche Forschungsanwendungen

Synthesis and Spectral Analysis

1-(2-Fluorophenyl)cyclopentane-1-carboxamide, and its derivatives, are actively researched in the context of synthesizing novel compounds with potential therapeutic and material applications. A study by Thirunarayanan & Sekar (2013) demonstrated the solvent-free synthesis of certain derivatives using SiO2:H3PO4 catalyzed solvent-free condensation, highlighting the efficiency and high yield of these processes. The spectral data analysis of these compounds provides insights into the influence of substituents on their spectral properties, which is crucial for understanding their chemical behavior and potential applications (Thirunarayanan & Sekar, 2013).

Crystal Structure and Hydrogen Bonding Patterns

The crystal structure and hydrogen bonding patterns of 1-arylcycloalkanecarboxamides, including 1-(2-fluorophenyl)cyclopentane-1-carboxamide derivatives, have been elucidated to understand their structural characteristics better. Lemmerer & Michael (2008) reported on the hydrogen-bonded motifs and the impact of substituents on the conformation of the cycloalkane rings. Such structural analyses are fundamental for the development of materials and drugs, providing a basis for understanding the molecular interactions and stability of these compounds (Lemmerer & Michael, 2008).

Synthesis of Novel Derivatives

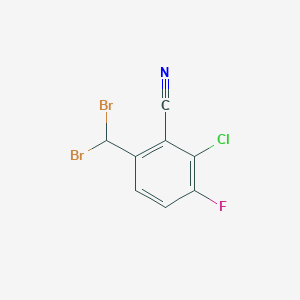

Research into the synthesis of novel derivatives of 1-(2-fluorophenyl)cyclopentane-1-carboxamide is ongoing, with studies exploring various synthetic routes and applications. For instance, Moghimi et al. (2014) developed a multistep synthesis of a fluoroderivative of ketamine, showcasing the potential of these derivatives in developing new pharmacological agents. This research underscores the versatility of 1-(2-fluorophenyl)cyclopentane-1-carboxamide as a precursor for creating compounds with enhanced properties and potential therapeutic use (Moghimi et al., 2014).

Eigenschaften

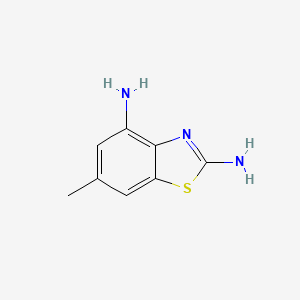

IUPAC Name |

1-(2-fluorophenyl)cyclopentane-1-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14FNO/c13-10-6-2-1-5-9(10)12(11(14)15)7-3-4-8-12/h1-2,5-6H,3-4,7-8H2,(H2,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPZWKOXDEOJMPG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C2=CC=CC=C2F)C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14FNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20649733 |

Source

|

| Record name | 1-(2-Fluorophenyl)cyclopentane-1-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20649733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1090385-94-6 |

Source

|

| Record name | 1-(2-Fluorophenyl)cyclopentane-1-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20649733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(2-Chloro-4-fluorobenzyl)oxy]-3-methoxybenzoic acid](/img/structure/B1344961.png)

![2-[(3-Fluorobenzyl)oxy]-3-methoxybenzoic acid](/img/structure/B1344963.png)

![3-Methoxy-2-[(3-methylbenzyl)oxy]benzoic acid](/img/structure/B1344965.png)

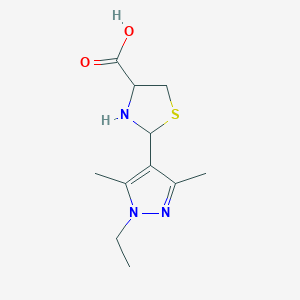

![2-[(4-bromo-1H-pyrazol-1-yl)methyl]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B1344970.png)

![tert-butyl (3S,4R)-3-(hydroxymethyl)-4-[2-(trifluoromethyl)phenyl]pyrrolidine-1-carboxylate](/img/structure/B1344972.png)